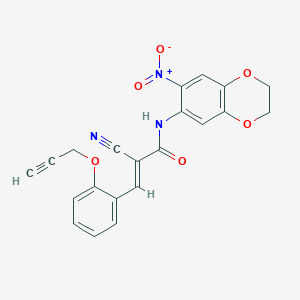

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide

Description

The compound (E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is a structurally complex small molecule characterized by three key moieties:

- An (E)-configured α,β-unsaturated enamide backbone, providing rigidity and conjugation, critical for binding to biological targets.

This compound’s structural elucidation likely employed X-ray crystallography tools such as SHELXL for refinement and ORTEP-III for graphical representation, standard methods for determining stereochemistry and confirming the (E)-configuration .

Properties

IUPAC Name |

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O6/c1-2-7-28-18-6-4-3-5-14(18)10-15(13-22)21(25)23-16-11-19-20(30-9-8-29-19)12-17(16)24(26)27/h1,3-6,10-12H,7-9H2,(H,23,25)/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIQWTZEMCSJAY-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity based on existing research findings, including cytotoxicity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 442.46 g/mol. Its structure features a cyano group and a nitro-substituted benzodioxole moiety, which are critical for its biological effects.

Biological Activity

Cytotoxicity Studies

Research has indicated that compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. A study evaluated several derivatives against human neoplastic cell lines such as HL-60 and HSC-2. The results demonstrated that these compounds could induce apoptosis selectively in cancer cells while sparing normal cells.

| Compound | Cell Line | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HL-60 | 42 | 76 |

| Compound B | HSC-2 | 38 | 38 |

| (E)-2-cyano-N-(6-nitro...) | HSC-4 | 124 | 341 |

Mechanism of Action

The mechanism by which this compound exerts its cytotoxic effects appears to involve the alkylation of cellular thiols and the induction of oxidative stress within the cells. Such interactions can lead to internucleosomal DNA fragmentation and activation of apoptotic pathways, particularly through caspase activation.

Structure-Activity Relationships (SAR)

The biological activity of (E)-2-cyano-N-(6-nitro...) is influenced by its structural components. Modifications to the benzodioxole and cyano groups have been shown to enhance cytotoxicity and selectivity towards malignant cells. For instance, the introduction of electron-withdrawing groups on the aromatic rings tends to increase the compound's potency.

Case Studies

- Cytotoxic Evaluation : In a study involving various derivatives, it was found that those with higher nitro substitutions exhibited increased cytotoxicity against HL-60 cells compared to their less substituted counterparts . This suggests that the nitro group plays a significant role in enhancing biological activity.

- Apoptosis Induction : Another investigation demonstrated that certain analogs triggered apoptosis in human tumor cell lines through disruption of the JNK-GSTP1 complex, leading to enhanced cell death . This mechanism highlights the potential for these compounds in targeted cancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Divergences

The compound is compared to three analogs (Table 1):

Table 1: Structural Comparison of Key Compounds

*Molecular weight calculated based on formula.

Key Observations:

Enamide Core : The target compound and XCT790 share the (E)-enamide backbone, which stabilizes a planar conformation for target binding. In contrast, CS-0309467 lacks this motif, instead featuring a pyridin-3-amine linker.

XCT790’s trifluoromethyl groups improve metabolic stability and lipophilicity, favoring membrane penetration . CS-0309467’s dimethylaminomethyl group introduces basicity, which may enhance solubility or interact with acidic residues in targets .

Alkyne Functionality : Unique to the target compound, the propargyloxy group enables bioorthogonal tagging (e.g., click chemistry), a feature absent in analogs.

Hypothesized Pharmacological Profiles

While explicit activity data are unavailable, structural features suggest plausible biological roles:

- XCT790 : Reported in a GPCR/ion channel resource , its trifluoromethyl groups and thiadiazole ring suggest utility as a nuclear receptor modulator (e.g., ERRα inverse agonist).

- CS-0309467 : Labeled as “research use only,” its pyridine-amine core may target aminergic receptors (e.g., serotonin or dopamine receptors) .

Q & A

Q. What are the optimal reaction conditions for synthesizing (E)-2-cyano-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-3-(2-prop-2-ynoxyphenyl)prop-2-enamide?

- Methodological Answer : Synthesis typically involves a multi-step process with careful control of temperature, solvent selection, and stoichiometry. For example:

- Substitution reactions under alkaline conditions (e.g., using K₂CO₃ in DMF at 60–80°C) to introduce functional groups like nitro or alkoxy moieties.

- Reduction steps with iron powder in acidic media (e.g., HCl/EtOH) to convert nitro groups to amines .

- Condensation reactions employing coupling agents (e.g., EDC/HOBt in THF) to form the enamide bond.

Monitoring via TLC and purification via column chromatography (silica gel, gradient elution) ensures high purity.

Q. How can the structural conformation of this compound be characterized using X-ray crystallography?

- Methodological Answer :

- Data collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Apply the SHELX suite (SHELXT for structure solution, SHELXL for refinement) to resolve the electron density map. The (E)-configuration of the enamide bond requires careful refinement of torsional angles .

- Visualization : Generate ORTEP-3 diagrams to represent thermal ellipsoids and confirm stereochemistry .

Q. What analytical techniques are critical for monitoring reaction progress and purity?

- Methodological Answer :

- Thin-layer chromatography (TLC) : Use silica plates with UV254 indicator; eluent systems (e.g., EtOAc/hexane 3:7) to track intermediates.

- NMR spectroscopy : ¹H/¹³C NMR (400–600 MHz, DMSO-d₆ or CDCl₃) to confirm regiochemistry and detect impurities. Key signals include the cyano group (δ ~110–120 ppm in ¹³C) and enamide protons (δ ~6.5–7.5 ppm in ¹H) .

- High-resolution mass spectrometry (HRMS) : ESI or MALDI-TOF to verify molecular weight (±2 ppm accuracy).

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), which correlate with electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Focus on the cyano and nitro groups for hydrogen bonding and π-π stacking .

- Solvent effects : Use COSMO-RS to model solvation energy and solubility in polar aprotic solvents like DMF .

Q. What challenges arise in resolving crystallographic disorder in the 2,3-dihydro-1,4-benzodioxin ring?

- Methodological Answer :

- Disorder modeling : Split occupancy refinement for atoms in the benzodioxin ring if puckering (Cremer-Pople parameters: θ > 20°) or thermal motion exceeds 0.1 Ų .

- Constraints : Apply SIMU and DELU restraints in SHELXL to stabilize anisotropic displacement parameters.

- Validation : Check R1/wR2 residuals (<5%) and Platon SQUEEZE for solvent-accessible voids .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

- Methodological Answer :

- Analog synthesis : Replace the prop-2-ynoxyphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .

- Biological assays : Test inhibition of target enzymes (e.g., IC₅₀ values via fluorescence polarization) and correlate with Hammett σ constants.

- Statistical analysis : Use multivariate regression (e.g., PLS in R) to link substituent descriptors (σ, π) to activity .

Q. What experimental design strategies optimize reaction yield while minimizing byproducts?

- Methodological Answer :

- Design of Experiments (DoE) : Apply a fractional factorial design (e.g., 2⁴⁻¹) to screen variables: temperature (40–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF), and reaction time (12–48 h) .

- Response surface methodology (RSM) : Use Central Composite Design to model interactions and identify optimal conditions.

- Byproduct analysis : LC-MS to detect side products (e.g., hydrolysis of the cyano group) and adjust pH or solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.